molecular formula C3H7Cl B107684 2-Chloropropane CAS No. 75-29-6

2-Chloropropane

Cat. No. B107684
CAS RN: 75-29-6
M. Wt: 78.54 g/mol
InChI Key: ULYZAYCEDJDHCC-UHFFFAOYSA-N
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Patent
US04231940

Procedure details

A solution of isopropyl magnesium chloride in ether is prepared by dropwise adding a solution of 164 grams (2.1 moles) of 2-chloropropane in 200 ml of ether to a stirred slurry of 50 grams (2.1 moles) of magnesium in 500 ml of ether at reflux under nitrogen. The resulting solution is stirred at reflux for 30 minutes. A solution of 164 grams (2 moles) of 2,4-dimethyl-3-cyclohexene-carboxaldehyde in 200 ml of ether is added over a 45-minute period to the reaction mixture at reflux under nitrogen. The resulting slurry is heated at reflux for 30 minutes and then cooled to 0° C. 400 ml of 18% aqueous hydrochloric acid is slowly added with cooling and stirring. Two clear layers are formed. The aqueous layer is discarded and the organic layer is washed twice with H2O, neutralizing the second wash with aqueous caustic soda. The ether is removed by distillation at atmospheric pressure. Fractional distillation of the remaining oil (375 grams) through a 11/2"×12" Goodloe packed column affords 121 grams of recovered 2,4-dimethyl-3-cyclo-hexenecarboxaldehyde; 54 grams of 1,5-dimethyl-3-isopropyl-2-oxabicyclo[2.2.2]octane; and 173 grams of 2,4-dimethyl-alpha-isopropyl-3-cyclohexene-1-methanol (b.p. 91° C., 2.1 mm Hg pressure).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
164 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:4])[CH3:3].[Mg:5].[CH3:6][CH:7]1[CH:12]=[C:11]([CH3:13])[CH2:10][CH2:9][CH:8]1[CH:14]=[O:15].[ClH:16]>CCOCC>[CH:2]([Mg:5][Cl:16])([CH3:4])[CH3:3].[CH3:6][CH:7]1[CH:12]=[C:11]([CH3:13])[CH2:10][CH2:9][CH:8]1[CH:14]=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
164 g
Type
reactant
Smiles
ClC(C)C
Name
Quantity
50 g
Type
reactant
Smiles
[Mg]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
164 g
Type
reactant
Smiles
CC1C(CCC(=C1)C)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
Two clear layers are formed
WASH
Type
WASH
Details
the organic layer is washed twice with H2O
WASH
Type
WASH
Details
second wash with aqueous caustic soda
CUSTOM
Type
CUSTOM
Details
The ether is removed by distillation at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the remaining oil (375 grams) through a 11/2"×12" Goodloe

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)[Mg]Cl
Name
Type
product
Smiles
CC1C(CCC(=C1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 121 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.